A Technical Guide to N-Benzyloxycarbonyl-D-N-methylvaline (Z-D-N-Me-Val-OH)
A Technical Guide to N-Benzyloxycarbonyl-D-N-methylvaline (Z-D-N-Me-Val-OH)
This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-D-N-methylvaline, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. We will delve into its structural characteristics, physicochemical properties, synthesis protocols, and key applications, offering field-proven insights for researchers and scientists.
Introduction and Strategic Importance
N-Benzyloxycarbonyl-D-N-methylvaline, abbreviated as Z-D-N-Me-Val-OH, is a non-canonical amino acid building block. Its structure is systematically modified to impart specific, desirable properties to peptide drug candidates. Understanding the nomenclature provides the first clue to its function:
-
Z : Represents the Benzyloxycarbonyl (Cbz) group, a well-established amine-protecting group in peptide chemistry. Its primary role is to prevent the highly reactive amine from participating in unintended side reactions during the peptide coupling process.[1][2] The Z-group is notably stable under various conditions but can be selectively removed, typically via catalytic hydrogenation, which leaves sensitive peptide bonds intact.[3]
-
D : Denotes the stereochemistry at the alpha-carbon, indicating it is the D-isomer of valine. Peptides incorporating D-amino acids exhibit significantly enhanced resistance to proteolytic degradation by endogenous enzymes, a critical factor for improving the in-vivo half-life of peptide therapeutics.
-
N-Me : Signifies N-methylation, the substitution of a methyl group onto the backbone amide nitrogen. This modification is a cornerstone of modern peptidomimetic design.[4] It introduces steric hindrance that can disrupt backbone hydrogen bonding, thereby restricting the peptide's conformational flexibility.[2][5] This constraint can lock the peptide into a bioactive conformation, enhancing receptor binding affinity and selectivity. Furthermore, N-methylation often improves cell permeability and oral bioavailability.[2][4][5]
-
Val : The core amino acid is valine, characterized by its bulky, hydrophobic isopropyl side chain.
-
OH : Indicates the C-terminus is a free carboxylic acid, ready for activation and coupling to the N-terminus of another amino acid in a growing peptide chain.
The strategic combination of these features makes Z-D-N-Me-Val-OH a high-value reagent for constructing conformationally constrained, degradation-resistant peptides for therapeutic and research applications.[]
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in Z-D-N-Me-Val-OH dictates its reactivity and handling characteristics.
Structural Diagram
The chemical structure of Z-D-N-Me-Val-OH is presented below. The diagram highlights the key functional moieties: the D-valine core, the N-methyl group, and the N-benzyloxycarbonyl (Z) protecting group.
Caption: Chemical structure of Z-D-N-Me-Val-OH.
Physicochemical Data
A summary of key properties for Z-D-N-Me-Val-OH is provided for easy reference.
| Property | Value | Source |
| IUPAC Name | (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | [] |
| CAS Number | 53978-73-7 | [] |
| Molecular Formula | C₁₄H₁₉NO₄ | [] |
| Molecular Weight | 265.3 g/mol | [][7] |
| Appearance | Solid | [] |
| Storage | Store at 2-8 °C | [] |
Synthesis and Quality Control
The synthesis of N-methylated amino acids is a critical process that requires careful selection of methodology to prevent racemization and ensure high purity.[1]
Synthetic Pathway: N-Methylation of N-Protected Precursor
A common and effective strategy for preparing Z-D-N-Me-Val-OH involves the methylation of the readily available N-protected precursor, Z-D-Val-OH. This pathway is favored as it generally preserves the stereochemical integrity of the chiral center.[2][8]
Caption: Workflow for the synthesis of Z-D-N-Me-Val-OH.
Experimental Protocol
Causality: This protocol, adapted from established methods for N-methylating N-benzyloxycarbonyl amino acids, uses a strong base (Sodium Hydride, NaH) to deprotonate the amide nitrogen of the Z-group, creating a nucleophile.[2] Methyl iodide (CH₃I), a potent methylating agent, is then introduced for the alkylation step. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH by water. Refluxing drives the sterically hindered reaction to completion.[1][2]
Materials:
-
N-Benzyloxycarbonyl-D-valine (Z-D-Val-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Z-D-Val-OH (1.0 eq) in anhydrous THF.
-
Addition of Reagents : To the stirred solution, add methyl iodide (8.0 eq) followed by the careful, portion-wise addition of sodium hydride (3.0 eq). Caution: NaH reacts violently with water and generates hydrogen gas.
-
Reaction : Heat the mixture to reflux (approx. 80 °C) and maintain for 24 hours, monitoring the reaction progress by TLC.
-
Workup : Cool the reaction to room temperature and carefully quench with water. Remove the THF under reduced pressure.
-
Extraction : To the residue, add diethyl ether and water. Separate the aqueous layer and wash the ether layer once more with water. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
Isolation : Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Remove the solvent by rotary evaporation. The resulting crude product can be purified by crystallization or column chromatography to yield pure Z-D-N-Me-Val-OH.
Trustworthiness: Analytical Characterization
To validate the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system ensures the material meets the standards required for subsequent applications.
-
¹H NMR Spectroscopy : Confirms the presence of all expected protons, including the characteristic N-methyl singlet, the isopropyl doublet, and the aromatic protons of the Z-group.
-
Mass Spectrometry (MS) : Verifies the correct molecular weight (265.3 g/mol ) and provides fragmentation patterns consistent with the structure.
-
High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the final compound and can be used with a chiral column to confirm enantiomeric purity.
Applications in Research and Development
Z-D-N-Me-Val-OH is a specialized reagent primarily used in the solid-phase or solution-phase synthesis of peptides with enhanced pharmaceutical properties.[1]
-
Drug Discovery : It is a key building block for creating peptide-based drug candidates with improved stability against enzymatic breakdown and better cell membrane permeability.[2][5][]
-
Conformational Studies : The N-methyl group acts as a conformational lock, making peptides containing this residue valuable tools for studying structure-activity relationships (SAR) and receptor-ligand interactions.[5]
-
Synthesis of Complex Natural Products : This derivative serves as a crucial component in the total synthesis of complex natural products that contain N-methylated amino acid residues, such as the dolastatins and destruxins.[1]
The primary challenge in its application is the steric hindrance caused by the N-methyl group, which can slow down coupling reactions during peptide synthesis.[5] To overcome this, more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times or double coupling strategies are often required to ensure high yields.[5]
References
- BenchChem. Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_SvTZyRWWKVwsQiJiGgflEjZfaCc3md05x5tC9c94irwIdD_R4FG14ZHsrR2txV4VhgYWXHXhbJ8KyMkO71Puj43WIsD7C4MCXTWEHS_11FLvaRotdy3ozLW0lIw5gpmMR4Vp8Ep37hQwfmn_zqVgDG_U87SeiRkGAZy9EaEuFDpYM1nR5LLjt0il_piScp5OqNhdqI5yYRJjJwMOQcAiCd3FpoixpzW]
- Benchchem. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlnq0G5WfSKbg1FhJNB-BPnFojzhHJnmwoIdmdtpXkqZQ29ZKh_kyvTFoHJly0xifgnPkjLXED8Qj2Sk7ehfqvXKbYXNoSGX_3a3cxR-wyFcxtRnMmDcPqRD7csNa6PZ9oSVQ=]
- BOC Sciences. Z-D-N-Me-Val-OH - (CAS 53978-73-7). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl6oaSOgJq3IMzZ_6egWInI_zSmqpH_mj_E0b8dYUp282zdQbl2-H2U9gauU7til2br-RbQPSYalSzc4M6cRq5lEfLCuoBd0MMbS-q7zKdc5I-CaNeyiIclBrvbxu8w5Zs06NEZ7Z8RYrFboUcIBYmNQoSXUl9OPKuGRaYrBCaYFnJ1XV8]
- Benchchem. An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJlEtPP3TxajhbCvYgSo1ZklGVYwM82BxoC5T0MVwP0ocevb1jimWvwFE9aRJoSar8u3yq7kRvvAE6WArLAgBWgYKhVnTPIANW63gaey0OtGRIi5pBGDYGcaAep4QGCoezINLHMkH_dWncfKLIY75F_x-mw7_0RctaxhRgXjuvrAoro_C2tuoJEWe2nggGuuS-tdFcF6CzpreaAeJsttKERl5Ar4PAeD2_QkJNJXBLz5jQ]
- ChemPep Inc. Z-N-Me-Val-OH | 42417-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ81jTJdNZEM21u6ies3txkBgq6yXGyFd1bBS44pcBaSIXZ9IDxy5QiB-bR1C8cnouQecy3peGA_JZLwL1zzaXDdy5MSkTs13o12KgXw3Q1WIeIxcGmT-jbscLkiyTO2lbon74]
- PubMed. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. [URL: https://pubmed.ncbi.nlm.nih.gov/37774900/]
- PubChem. N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7016371]
- ResearchGate. N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. [URL: https://www.researchgate.net/publication/232014136_N-Methylamino_Acids_in_Peptide_Synthesis_II_A_New_Synthesis_of_N-Benzyloxycarbonyl_N-Methylamino_Acids]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). [URL: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-121620]
- PubChem. N-alpha-Benzyloxycarbonyl-D-valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/712434]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
